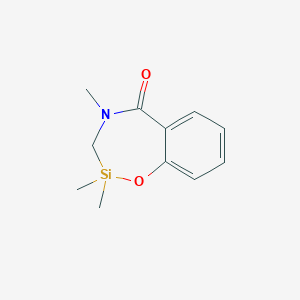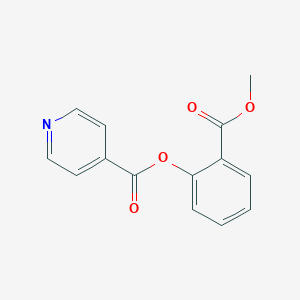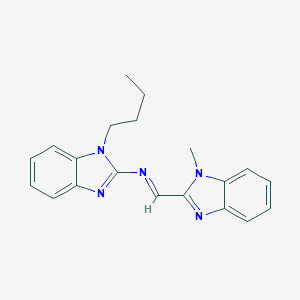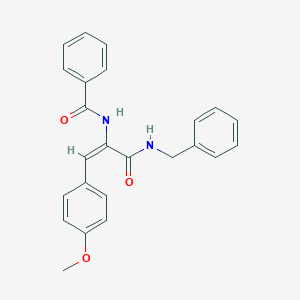![molecular formula C17H10N2O2 B377269 2-Pyridin-3-ylbenzo[de]isoquinolin-1,3-dion CAS No. 294653-55-7](/img/structure/B377269.png)
2-Pyridin-3-ylbenzo[de]isoquinolin-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione is a heterocyclic compound that features a unique structure combining a pyridine ring and an isoquinoline-1,3-dione moiety
Wissenschaftliche Forschungsanwendungen
2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the pyridine ring . Another method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization .
Industrial Production Methods
While specific industrial production methods for 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wirkmechanismus
The mechanism by which 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione exerts its effects involves interactions with various molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the pyridine ring.
Benzo[de]isoquinoline-1,3-dione: Similar structure but without the pyridine substitution.
Uniqueness
2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione is unique due to the presence of both the pyridine ring and the isoquinoline-1,3-dione moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in chemical sensing and materials science .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-7-1-4-11-5-2-8-14(15(11)13)17(21)19(16)12-6-3-9-18-10-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGCPAMAMAAIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethoxy-2-{[(4-phenyl-8-quinolinyl)imino]methyl}phenol](/img/structure/B377190.png)
![2-(Bromomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B377192.png)
![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)


![Methyl 4-(2-naphtho[1,2-d][1,3]thiazol-2-ylvinyl)phenyl ether](/img/structure/B377200.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)

![2-fluoro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide](/img/structure/B377207.png)

![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
